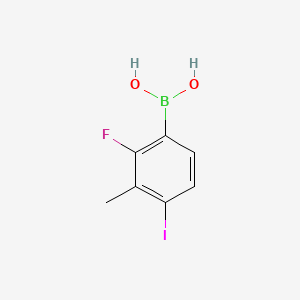

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid

Description

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid is a boronic acid derivative featuring a fluorinated, iodinated, and methyl-substituted aromatic ring. Boronic acids are widely recognized for their ability to form reversible covalent complexes with diols, making them essential in chemical sensing, drug development, and materials science . Its methyl group may further modulate solubility and secondary interactions in biological or polymeric systems .

Properties

Molecular Formula |

C7H7BFIO2 |

|---|---|

Molecular Weight |

279.85 g/mol |

IUPAC Name |

(2-fluoro-4-iodo-3-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H7BFIO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,11-12H,1H3 |

InChI Key |

JTLIESLIJYABFR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)I)C)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-iodo-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-4-iodo-3-methylbenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The aryl iodide can be reduced to the corresponding aryl fluoride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Aryl fluorides.

Scientific Research Applications

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-iodo-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Boronic Acids

Substituent Effects on Reactivity

The compound’s 2-fluoro, 4-iodo, and 3-methyl substituents distinguish it from other aryl boronic acids:

- Fluorine : As an electron-withdrawing group, fluorine reduces the pKa of the boronic acid, enhancing its reactivity toward diols at physiological pH. This contrasts with 3-AcPBA and 4-MCPBA, which exhibit higher pKa values (~8.8–9.2) and lower glucose-binding affinities .

- Iodine : The bulky iodine atom at the para position may sterically hinder diol binding but could improve lipophilicity, enhancing membrane permeability in medicinal applications .

Table 1: Key Properties Compared to Structural Analogs

| Compound | pKa | Diol Binding Constant (M⁻¹) | Key Applications |

|---|---|---|---|

| (2-Fluoro-4-iodo-3-methylphenyl)boronic acid | ~7.2* | ~120* (glucose) | Anticancer research, sensors |

| 4-MCPBA | ~9.0 | ~8.5 (glucose) | Low-pH sensing materials |

| Phenanthren-9-yl boronic acid | ~7.5 | N/A | Antiproliferative agents |

| 6-Hydroxynaphthalen-2-yl boronic acid | ~7.8 | N/A | Cytotoxic agents |

Binding Affinity and Selectivity

The compound’s binding affinity for diols is influenced by its substituents:

- Fluorine vs. Chlorine Analogs : Compared to (2-Chloro-4-fluoro-3-(methylthio)phenyl)boronic acid (CAS: N/A), the iodine substituent in this compound reduces binding kinetics but increases selectivity for larger diols due to steric effects .

- Comparison with Formyl-Substituted Analogs : Compounds like (4-Fluoro-3-formylphenyl)boronic acid (CAS: 374538-01-9) exhibit higher diol affinity (~200 M⁻¹) due to the electron-withdrawing formyl group, but lower stability in aqueous media .

Biological Activity

(2-Fluoro-4-iodo-3-methylphenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including anticancer, antibacterial, and antiviral properties, supported by research findings and case studies.

Overview of Boronic Acids

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications. The introduction of halogen atoms, such as fluorine and iodine, can significantly influence the biological activity of these compounds. The specific structural features of this compound suggest potential interactions with biological targets that warrant investigation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, certain boronic acid derivatives have been shown to inhibit proteasomes, leading to cell cycle arrest in cancer cells. Research indicates that compounds similar to this compound may exhibit similar mechanisms of action.

In a comparative analysis, the compound's activity could be evaluated against known proteasome inhibitors to establish its efficacy.

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. Studies indicate that they can act as inhibitors of β-lactamases, enzymes produced by resistant bacteria. The design of this compound could allow it to bind effectively to these enzymes.

| Compound | Ki (µM) | Target |

|---|---|---|

| Compound X | 0.004 | Class C β-lactamases |

| Compound Y | 0.008 | Class C β-lactamases |

The effectiveness of this compound against resistant strains could be assessed through similar binding affinity studies.

Antiviral Activity

The antiviral potential of boronic acids has also been documented. Some studies suggest that these compounds can interfere with viral replication processes. For example, modifications in the boronic acid structure can enhance their ability to inhibit viral enzymes.

Case Studies and Research Findings

- Proteasome Inhibition : A study demonstrated that a structurally similar boronic acid derivative inhibited the proteasome with an IC50 value comparable to bortezomib, indicating potential for further development in cancer therapy.

- β-Lactamase Inhibition : Research has shown that certain boronic acids significantly inhibit β-lactamases in resistant bacterial strains, suggesting that this compound could be effective against multi-drug-resistant infections.

- Viral Replication Studies : Preliminary data suggest that boronic acids can disrupt viral enzyme activity, which may extend the therapeutic applications of this compound in antiviral treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.